Cas no 2172101-67-4 (2-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)pentanoyl-2-azabicyclo2.1.1hexane-5-carboxylic acid)

2-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)pentanoyl-2-azabicyclo2.1.1hexane-5-carboxylic acid structure
2172101-67-4 structure
商品名:2-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)pentanoyl-2-azabicyclo2.1.1hexane-5-carboxylic acid
CAS番号:2172101-67-4
MF:C26H28N2O5
メガワット:448.510927200317
CID:6036636
PubChem ID:165567032

2-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)pentanoyl-2-azabicyclo2.1.1hexane-5-carboxylic acid 化学的及び物理的性質

名前と識別子

    • 2-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)pentanoyl-2-azabicyclo2.1.1hexane-5-carboxylic acid
    • EN300-1524000
    • 2-[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)pentanoyl]-2-azabicyclo[2.1.1]hexane-5-carboxylic acid
    • 2172101-67-4
    • インチ: 1S/C26H28N2O5/c1-2-16(12-23(29)28-13-15-11-22(28)24(15)25(30)31)27-26(32)33-14-21-19-9-5-3-7-17(19)18-8-4-6-10-20(18)21/h3-10,15-16,21-22,24H,2,11-14H2,1H3,(H,27,32)(H,30,31)
    • InChIKey: WJXODYCWDXGDAE-UHFFFAOYSA-N
    • ほほえんだ: OC(C1C2CC1CN2C(CC(CC)NC(=O)OCC1C2C=CC=CC=2C2C=CC=CC1=2)=O)=O

計算された属性

  • せいみつぶんしりょう: 448.19982200g/mol
  • どういたいしつりょう: 448.19982200g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 2
  • 水素結合受容体数: 5
  • 重原子数: 33
  • 回転可能化学結合数: 8
  • 複雑さ: 750
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 4
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 95.9Ų
  • 疎水性パラメータ計算基準値(XlogP): 3.2

2-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)pentanoyl-2-azabicyclo2.1.1hexane-5-carboxylic acid 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-1524000-2.5g
2-[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)pentanoyl]-2-azabicyclo[2.1.1]hexane-5-carboxylic acid
2172101-67-4
2.5g
$6602.0 2023-06-05
Enamine
EN300-1524000-0.1g
2-[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)pentanoyl]-2-azabicyclo[2.1.1]hexane-5-carboxylic acid
2172101-67-4
0.1g
$2963.0 2023-06-05
Enamine
EN300-1524000-1.0g
2-[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)pentanoyl]-2-azabicyclo[2.1.1]hexane-5-carboxylic acid
2172101-67-4
1g
$3368.0 2023-06-05
Enamine
EN300-1524000-1000mg
2-[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)pentanoyl]-2-azabicyclo[2.1.1]hexane-5-carboxylic acid
2172101-67-4
1000mg
$3368.0 2023-09-26
Enamine
EN300-1524000-10000mg
2-[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)pentanoyl]-2-azabicyclo[2.1.1]hexane-5-carboxylic acid
2172101-67-4
10000mg
$14487.0 2023-09-26
Enamine
EN300-1524000-500mg
2-[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)pentanoyl]-2-azabicyclo[2.1.1]hexane-5-carboxylic acid
2172101-67-4
500mg
$3233.0 2023-09-26
Enamine
EN300-1524000-2500mg
2-[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)pentanoyl]-2-azabicyclo[2.1.1]hexane-5-carboxylic acid
2172101-67-4
2500mg
$6602.0 2023-09-26
Enamine
EN300-1524000-100mg
2-[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)pentanoyl]-2-azabicyclo[2.1.1]hexane-5-carboxylic acid
2172101-67-4
100mg
$2963.0 2023-09-26
Enamine
EN300-1524000-250mg
2-[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)pentanoyl]-2-azabicyclo[2.1.1]hexane-5-carboxylic acid
2172101-67-4
250mg
$3099.0 2023-09-26
Enamine
EN300-1524000-10.0g
2-[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)pentanoyl]-2-azabicyclo[2.1.1]hexane-5-carboxylic acid
2172101-67-4
10g
$14487.0 2023-06-05

2-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)pentanoyl-2-azabicyclo2.1.1hexane-5-carboxylic acid 関連文献

2-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)pentanoyl-2-azabicyclo2.1.1hexane-5-carboxylic acidに関する追加情報

Recent Advances in the Study of 2-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)pentanoyl-2-azabicyclo[2.1.1]hexane-5-carboxylic acid (CAS: 2172101-67-4)

The compound 2-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)pentanoyl-2-azabicyclo[2.1.1]hexane-5-carboxylic acid (CAS: 2172101-67-4) has recently garnered significant attention in the field of chemical biology and medicinal chemistry. This molecule, characterized by its unique bicyclic structure and Fmoc-protected amino group, has shown promising potential in drug discovery and development, particularly in the design of novel peptide-based therapeutics and enzyme inhibitors.

Recent studies have focused on the synthesis and optimization of this compound, leveraging its structural features to enhance binding affinity and selectivity towards specific biological targets. The presence of the 2-azabicyclo[2.1.1]hexane scaffold is particularly noteworthy, as it introduces conformational rigidity, which can improve pharmacokinetic properties and reduce metabolic degradation. Researchers have employed advanced synthetic methodologies, including solid-phase peptide synthesis (SPPS) and microwave-assisted reactions, to achieve high yields and purity of the target compound.

In vitro and in vivo evaluations have demonstrated the compound's efficacy in modulating key enzymatic pathways. For instance, preliminary data suggest that it acts as a potent inhibitor of certain proteases involved in inflammatory and neurodegenerative diseases. The Fmoc group, while traditionally used as a protecting group in peptide synthesis, has also been found to contribute to the compound's stability and bioavailability, making it a versatile building block for further derivatization.

Furthermore, computational modeling and molecular docking studies have provided insights into the compound's binding modes and interactions with target proteins. These studies highlight the importance of the bicyclic core in maintaining optimal spatial orientation for binding, while the pentanoyl linker offers flexibility for accommodating diverse protein surfaces. Such findings are instrumental in guiding the design of next-generation analogs with improved therapeutic profiles.

Despite these advancements, challenges remain in scaling up the synthesis and optimizing the compound's solubility and delivery properties. Ongoing research aims to address these issues through structural modifications and formulation strategies. Collaborative efforts between academic institutions and pharmaceutical companies are expected to accelerate the translation of this compound into clinical candidates.

In conclusion, 2-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)pentanoyl-2-azabicyclo[2.1.1]hexane-5-carboxylic acid represents a promising scaffold for drug development, with its unique structural features and demonstrated biological activity. Continued exploration of its applications and mechanisms of action will likely yield significant contributions to the field of medicinal chemistry and beyond.

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